1-[4-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl]ethanone
Overview
Description
1-[4-({4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl]ethanone is a synthetic organic compound characterized by its complex molecular structure, which includes multiple trifluoromethyl and triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl]ethanone typically involves several key steps:
Starting Materials: The synthesis begins with basic aromatic compounds and reagents such as phenyl amines, triazine derivatives, and trifluoromethylated compounds.
Reaction Steps: A multistep reaction process is employed, including nucleophilic substitution reactions, condensation reactions, and specific protective-deprotective strategies to ensure the stability of reactive intermediates.
Reaction Conditions: These reactions often require controlled conditions such as temperature regulation, the use of catalysts, and an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound might incorporate:
Optimization of Reaction Conditions: Utilizing high-throughput techniques to optimize yield and purity.
Scale-up Procedures: Efficiently translating small-scale laboratory reactions to large-scale industrial processes.
Purification Techniques: Methods such as crystallization, distillation, or chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-[4-({4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl]ethanone can undergo various chemical reactions:
Reduction: Certain conditions might reduce specific parts of the molecule, altering its reactivity and applications.
Substitution: Substitution reactions involving nucleophilic or electrophilic reagents can modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reducing Agents: Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Solvents and Catalysts: These reactions often require specific solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium, platinum) to proceed efficiently.
Major Products
The products of these reactions will vary depending on the specific reagents and conditions used, resulting in different derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into novel materials with unique properties, such as enhanced thermal stability or chemical resistance.
Biology
Biochemical Probes: Utilized in the study of biological systems, such as enzyme inhibitors or fluorescent tags.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications, including as a drug intermediate or active pharmaceutical ingredient.
Industry
Specialty Chemicals: Employed in the production of specialty chemicals with specific properties required for advanced applications.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Its effects are mediated through:
Binding Affinity: High binding affinity to its target, which can modulate the target’s function.
Pathway Modulation: Influences biological pathways, potentially leading to therapeutic effects or changes in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-[4-({4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl]methanone
1-[4-({4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl]propanone
Uniqueness
1-[4-({4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl]ethanone stands out due to its specific trifluoromethyl and triazinyl groups, which impart unique chemical stability and reactivity, making it valuable for specialized applications in various scientific fields.
This detailed article captures the essential aspects of this compound, showcasing its preparation, reactions, applications, mechanisms, and comparisons with similar compounds.
Properties
IUPAC Name |
1-[4-[[4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F12N4O3/c1-6(34)7-2-4-8(5-3-7)30-11-31-12(35-9(14(18,19)20)15(21,22)23)33-13(32-11)36-10(16(24,25)26)17(27,28)29/h2-5,9-10H,1H3,(H,30,31,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEXGMXDPZKMOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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